ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 321574-30-5
VCID: VC7665598
InChI: InChI=1S/C13H8ClF3N4O2/c1-2-23-12(22)10-7(4-18)5-20-21(10)11-9(14)3-8(6-19-11)13(15,16)17/h3,5-6H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Molecular Formula: C13H8ClF3N4O2
Molecular Weight: 344.68

ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate

CAS No.: 321574-30-5

Cat. No.: VC7665598

Molecular Formula: C13H8ClF3N4O2

Molecular Weight: 344.68

* For research use only. Not for human or veterinary use.

ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate - 321574-30-5

Specification

CAS No. 321574-30-5
Molecular Formula C13H8ClF3N4O2
Molecular Weight 344.68
IUPAC Name ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-cyanopyrazole-3-carboxylate
Standard InChI InChI=1S/C13H8ClF3N4O2/c1-2-23-12(22)10-7(4-18)5-20-21(10)11-9(14)3-8(6-19-11)13(15,16)17/h3,5-6H,2H2,1H3
Standard InChI Key DTSDHXFVTXFENA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate has the molecular formula C₁₃H₈ClF₃N₄O₂ and a molecular weight of 344.68 g/mol . The compound’s IUPAC name reflects its substitution pattern:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • 3-Chloro-5-(trifluoromethyl)pyridinyl group: A chlorinated pyridine derivative with a trifluoromethyl substituent at the 5-position.

  • Cyano group (-CN): Positioned at the 4-position of the pyrazole ring.

  • Ethyl carboxylate (-COOEt): Esterified at the 5-position.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number321574-30-5
Molecular FormulaC₁₃H₈ClF₃N₄O₂
Molecular Weight344.68 g/mol
XLogP3-AA3.2 (estimated)

Crystallographic Insights

Although no crystal structure data exists for this specific compound, related pyrazole-carboxylate esters exhibit planar pyrazole rings with substituents adopting distinct orientations. For example, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate displays a dihedral angle of 13.7° between the pyrazole and carboxylate planes, while its trifluoromethyl group deviates by up to 0.7 Å from the pyrazole plane . Such conformational flexibility may influence binding interactions in biological systems.

Synthesis and Characterization

Synthetic Routes

The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and 1,3-diketones or β-keto esters, followed by functionalization. For ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate, a plausible route includes:

  • Formation of the pyrazole ring: Reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide with a β-keto ester under acidic conditions.

  • Cyano group introduction: Nitrosation followed by dehydration or substitution using cyanating agents like CuCN.

  • Esterification: Protection of the carboxylic acid as an ethyl ester .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationHydrazine + β-keto ester, HCl, reflux60–75%
CyanationNaNO₂/HCl, then CuCN40–55%
EsterificationEthanol, H₂SO₄, 80°C85–90%

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR would reveal signals for the ethyl group (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), pyridinyl protons (δ 7.5–8.5 ppm), and pyrazole protons (δ 6.5–7.0 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 344.68 (M⁺) with fragments corresponding to the loss of COOEt (-73 Da) and Cl/CF₃ groups .

Biological Activities and Mechanistic Insights

Table 3: Comparative Inhibitory Activities of Pyrazole Analogs

CompoundIC₅₀ (μM)Target Enzyme
8l (Pyrazole-phthalazine)13.66Yeast α-glucosidase
Acarbose720.18Yeast α-glucosidase
Compound A (Pyrazole)38.9Human α-glucosidase

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

  • 3-Chloro-5-(trifluoromethyl)pyridinyl: The chloro and trifluoromethyl groups synergistically increase steric bulk and electron-deficient character, favoring interactions with aromatic residues in enzyme active sites .

  • 4-Cyano group: Stabilizes the pyrazole ring’s tautomeric form and participates in dipole-dipole interactions.

  • Ethyl carboxylate: Balances hydrophilicity for solubility while allowing prodrug modifications via ester hydrolysis .

Comparative Analysis with Analogues

Replacing the pyridinyl group with phenyl (as in CID 1486352) reduces α-glucosidase inhibition by 3-fold, highlighting the importance of the heteroaromatic system . Similarly, substituting -CF₃ with -NO₂ (as in ) alters conformational flexibility, affecting binding kinetics .

Future Directions and Research Opportunities

In Silico Optimization

Molecular dynamics simulations could predict binding modes against α-glucosidase, guiding substitutions at the 1- and 5-positions. For example, replacing ethyl with a bulkier ester (e.g., tert-butyl) might improve hydrophobic interactions .

In Vivo Studies

Despite promising in vitro profiles, pyrazole derivatives often face challenges in bioavailability. Nanoformulations or pro-drug strategies (e.g., replacing -COOEt with -COOH) could enhance pharmacokinetics.

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